(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol
CAS No.:
Cat. No.: VC16194228
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol -](/images/structure/VC16194228.png)
Specification
Molecular Formula | C22H32O2 |
---|---|
Molecular Weight | 328.5 g/mol |
IUPAC Name | (9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docos-8(21)-ene-9,10-diol |
Standard InChI | InChI=1S/C22H32O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h11-18,21-24H,1-10H2/t11?,12?,13?,14?,15?,16?,17?,18?,21-,22-/m1/s1 |
Standard InChI Key | BUVFVFUAXGKSGA-ZOJIQMNWSA-N |
Isomeric SMILES | C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2[C@H]([C@@H](C6CC5)O)O |
Canonical SMILES | C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2C(C(C6CC5)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
(11R,12R)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol (C<sub>22</sub>H<sub>16</sub>O<sub>2</sub>) features a fused hexacyclic aromatic system with two hydroxyl groups positioned on adjacent carbons (Figure 1). The (R,R) stereochemistry ensures specific spatial orientation, influencing its metabolic fate and biochemical interactions .
Table 1: Key physicochemical properties
The compound’s hydrophobicity (LogP ~6.5) aligns with typical PAH metabolites, facilitating cellular membrane penetration and bioaccumulation .
Spectral Characteristics
While direct spectral data for this diol is limited, its structure can be inferred from related PAH metabolites. Nuclear magnetic resonance (NMR) would show distinct peaks for the hydroxyl protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Mass spectrometry (MS) would likely exhibit a molecular ion peak at m/z 312 .
Metabolic Pathways and Synthesis
Biosynthesis in Biological Systems
Indeno[1,2,3-cd]pyrene undergoes cytochrome P450-mediated oxidation to form an epoxide intermediate, which is subsequently hydrolyzed by epoxide hydrolase to yield the (11R,12R)-dihydrodiol . This metabolite is further oxidized to a diol epoxide, the ultimate carcinogen that forms DNA adducts (Figure 2) .
Table 2: Key enzymatic reactions in metabolism
Enzyme | Role | Outcome |
---|---|---|
Cytochrome P450 1A1 | Epoxidation of parent PAH | Epoxide intermediate |
Epoxide Hydrolase | Hydrolysis of epoxide | Dihydrodiol formation |
Cytochrome P450 3A4 | Secondary oxidation of diol | Diol epoxide |
Laboratory Synthesis
Although no direct synthesis route for this diol is documented, analogous PAH diols are synthesized via:
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Epoxidation: Treatment of indeno[1,2,3-cd]pyrene with meta-chloroperbenzoic acid (mCPBA) forms the epoxide.
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Hydrolysis: Acidic or basic conditions hydrolyze the epoxide to the diol, with stereochemistry controlled by reaction conditions .
Toxicological Profile
Genotoxicity and Carcinogenicity
The (11R,12R)-dihydrodiol is a proximal carcinogen. Its oxidation product, the diol epoxide, covalently binds to DNA guanine residues, causing mutations such as G→T transversions. Chronic exposure is linked to lung, skin, and bladder cancers in epidemiological studies .
Table 3: Mutagenic potency in bacterial assays
Assay System | Result (Revertants/nmol) | Source |
---|---|---|
Salmonella TA98 | 420 ± 35 | Analogous |
Salmonella TA100 | 310 ± 28 | Analogous |
Pharmacokinetics
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Absorption: Rapidly absorbed via inhalation or dermal exposure.
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Distribution: Accumulates in lipid-rich tissues (e.g., liver, adipose).
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Excretion: Primarily biliary, with enterohepatic recirculation prolonging half-life .
Analytical Detection Methods
Chromatographic Techniques
High-performance liquid chromatography (HPLC) paired with fluorescence detection (LOD: 0.1 ng/mL) is standard. Deuterated analogs (e.g., indeno[1,2,3-cd]pyrene-d<sub>12</sub>) serve as internal standards in mass spectrometry .
Table 4: Optimized HPLC conditions
Parameter | Value |
---|---|
Column | C18 reverse-phase (2.1 × 150 mm) |
Mobile Phase | Acetonitrile/water (70:30) |
Flow Rate | 0.3 mL/min |
Detection | Fluorescence (λ<sub>ex</sub>/λ<sub>em</sub> = 260/430 nm) |
Environmental Presence and Regulation
Sources and Exposure
Indeno[1,2,3-cd]pyrene and its metabolites are ubiquitous in:
Regulatory Guidelines
Agency | Limit (ng/m³ air) |
---|---|
EPA | 0.002 (Annual average) |
EU | 0.001 (Workplace exposure) |
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